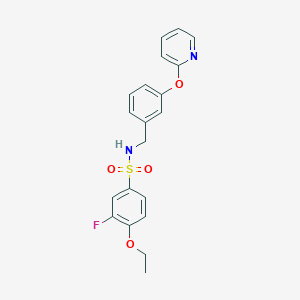![molecular formula C7H7F2N3O4 B2465547 [3-(Difluormethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]essigsäure CAS No. 925607-46-1](/img/structure/B2465547.png)
[3-(Difluormethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups, along with an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl and nitro groups are known to influence biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazole ring and functional groups can interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to the cessation of energy production in the cells .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration . The TCA cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide, water, and energy. The inhibition of SDH disrupts this process, leading to a decrease in energy production and potentially cell death .
Result of Action
The inhibition of SDH by [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid leads to a disruption in energy production within the cell . This can result in cell death, particularly in cells that are heavily reliant on the TCA cycle for energy production .
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly as an intermediate in the production of fungicides . It interacts with the enzyme succinate dehydrogenase (SDHI), inhibiting its function . This interaction is crucial in the compound’s role as a fungicide, as it disrupts the mitochondrial respiration chain in fungi .
Cellular Effects
The effects of [3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid on cells are primarily related to its inhibition of succinate dehydrogenase . This inhibition disrupts cellular metabolism, particularly in fungi, affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of [3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid involves its binding to the enzyme succinate dehydrogenase, inhibiting its function . This inhibition disrupts the mitochondrial respiration chain, leading to changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The acetic acid moiety is then attached to the pyrazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and acid chlorides or amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while esterification of the acetic acid moiety results in ester compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Trifluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid
- [3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid]
- [4-(Trifluoromethyl)benzoic acid]
Uniqueness
Compared to similar compounds, [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring. The combination of difluoromethyl, methyl, and nitro groups, along with the acetic acid moiety, imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3-6(12(15)16)5(7(8)9)10-11(3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHAPRAGZZKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)
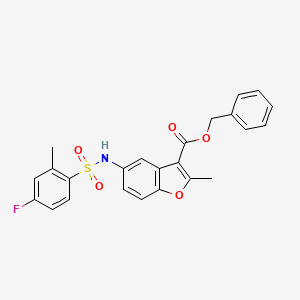
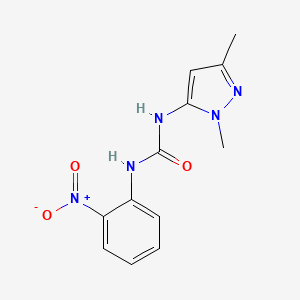
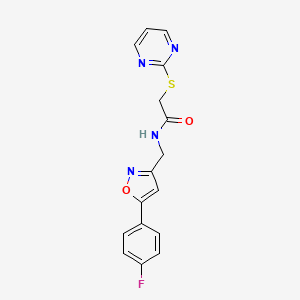

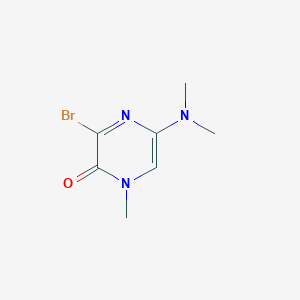
![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)
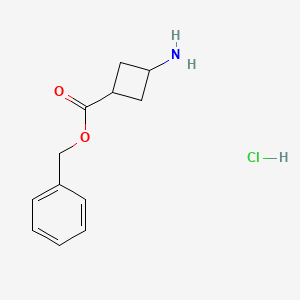
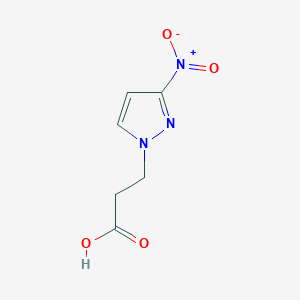
![5-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2465480.png)

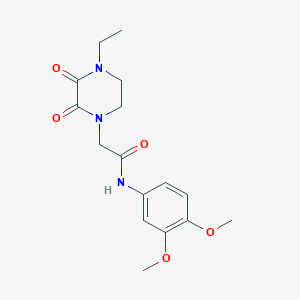
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)
